N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide
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Overview
Description
N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group at the 2-position of the thiazole ring and an acetamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide typically involves the reaction of 2-amino-4-(trifluoromethyl)thiazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2- and 4-positions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives
Scientific Research Applications
Chemistry: N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Thiazole derivatives have shown promise in inhibiting the growth of various pathogens and cancer cells .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, and neuroprotective agent. It is also explored for its role in modulating biochemical pathways and enzyme activities .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as liquid crystals, sensors, and catalysts .
Mechanism of Action
The mechanism of action of N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or interfere with the replication of viruses by targeting viral enzymes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring
Uniqueness: N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound more effective in penetrating biological membranes and reaching its targets compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H5F3N2OS |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C6H5F3N2OS/c1-3(12)10-4-2-13-5(11-4)6(7,8)9/h2H,1H3,(H,10,12) |
InChI Key |
KWLHSTXMMFQCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CSC(=N1)C(F)(F)F |
Origin of Product |
United States |
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